molecular formula C11H16BBrN2O2 B14078122 (2-Bromo-4-(4-methylpiperazin-1-yl)phenyl)boronic acid

(2-Bromo-4-(4-methylpiperazin-1-yl)phenyl)boronic acid

Cat. No.: B14078122
M. Wt: 298.97 g/mol
InChI Key: PUHDSTMWWVZYQS-UHFFFAOYSA-N
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Description

(2-Bromo-4-(4-methylpiperazin-1-yl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-(4-methylpiperazin-1-yl)phenyl)boronic acid typically involves the reaction of 2-bromo-4-nitrophenylboronic acid with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure maximum efficiency and minimal waste .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-(4-methylpiperazin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF).

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

The major products formed from these reactions include biaryl compounds, boronic esters, and substituted phenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-4-(4-methylpiperazin-1-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine

The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in the synthesis of high-performance materials has made it a key component in various manufacturing processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4-(4-methylpiperazin-1-yl)phenyl)boronic acid is unique due to the presence of the piperazine ring, which enhances its solubility and reactivity. This structural feature makes it more versatile in various chemical reactions compared to its analogs .

Properties

Molecular Formula

C11H16BBrN2O2

Molecular Weight

298.97 g/mol

IUPAC Name

[2-bromo-4-(4-methylpiperazin-1-yl)phenyl]boronic acid

InChI

InChI=1S/C11H16BBrN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3

InChI Key

PUHDSTMWWVZYQS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCN(CC2)C)Br)(O)O

Origin of Product

United States

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